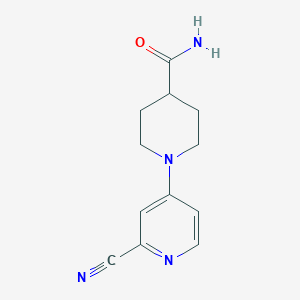
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine, also known as DMPY, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPY has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it exhibits various biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential applications in treating various diseases, including cancer and infectious diseases. Additionally, research can be conducted to optimize its pharmacokinetic properties and improve its efficacy and safety for clinical use.
Métodos De Síntesis
The synthesis of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine can be achieved through various methods, including the reaction of 3,4-dimethylphenyl isocyanide with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. Another method involves the reaction of 3,4-dimethylphenyl isocyanide with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of a base.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to have anti-microbial activity against various pathogens.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-5-11(6-9(8)2)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLSEDSXAIBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)
